
Hexaethylene glycol phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaethylene glycol phosphoramidite is a chemical compound widely used in the synthesis of oligonucleotides. It serves as a spacer phosphoramidite, providing a long hydrophilic linker that is essential for various biochemical applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and the spacing of biotin from oligonucleotide strands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexaethylene glycol phosphoramidite is synthesized through a multi-step process involving the reaction of hexaethylene glycol with phosphoramidite reagents. The typical synthetic route includes the following steps:
Activation of Hexaethylene Glycol: Hexaethylene glycol is first activated by reacting with a chlorophosphite reagent under anhydrous conditions.
Formation of Phosphoramidite: The activated hexaethylene glycol is then reacted with an amine, such as diisopropylamine, to form the phosphoramidite intermediate.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Hexaethylene glycol phosphoramidite primarily undergoes substitution reactions, where it reacts with nucleophiles to form phosphite triesters. These reactions are crucial in the synthesis of oligonucleotides.
Common Reagents and Conditions:
Reagents: Common reagents include chlorophosphite, diisopropylamine, and various nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. Solvents such as dichloromethane or acetonitrile are commonly used.
Major Products: The major products of these reactions are oligonucleotide chains with hexaethylene glycol spacers, which are used in various biochemical assays and diagnostic tools .
Aplicaciones Científicas De Investigación
Hexaethylene glycol phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: In molecular biology, it is employed in the synthesis of probes for quantitative polymerase chain reaction, enabling the detection and quantification of specific DNA sequences.
Medicine: this compound-modified oligonucleotides are used in diagnostic assays for detecting genetic mutations and infectious diseases.
Industry: It is utilized in the production of custom oligonucleotides for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of hexaethylene glycol phosphoramidite involves its incorporation into oligonucleotide chains during synthesis. The compound acts as a linker, providing spatial separation between functional groups or labels and the oligonucleotide strand. This separation is crucial for the proper functioning of probes and other modified oligonucleotides in various assays. The hydrophilic nature of the hexaethylene glycol spacer enhances the solubility and stability of the modified oligonucleotides .
Comparación Con Compuestos Similares
Hexaethylene glycol phosphoramidite is unique due to its long hydrophilic linker, which distinguishes it from other phosphoramidite reagents. Similar compounds include:
Tetraethylene Glycol Phosphoramidite: Provides a shorter linker, which may be less effective in certain applications.
Octaethylene Glycol Phosphoramidite: Offers a longer linker but may be more challenging to synthesize and purify.
Spacer Phosphoramidite 18: Another commonly used spacer with similar properties but different chain lengths and hydrophilicity.
This compound stands out for its balance of length and hydrophilicity, making it highly versatile for a wide range of applications in oligonucleotide synthesis and modification.
Propiedades
Fórmula molecular |
C42H61N2O10P |
|---|---|
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |
Clave InChI |
ZTCKUVQHKIMCLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
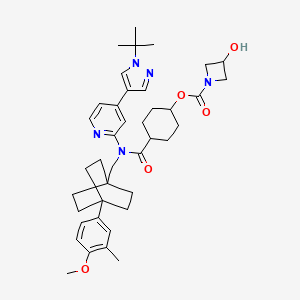
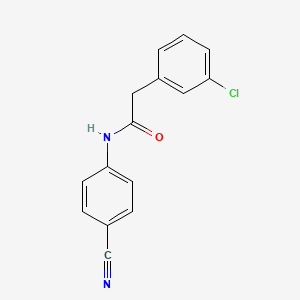
![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)
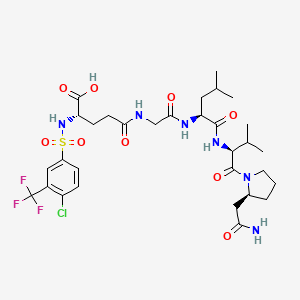
![(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10857266.png)
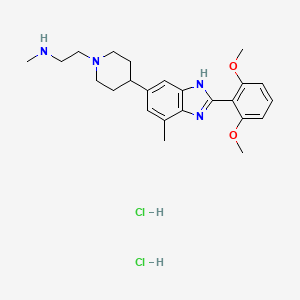
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
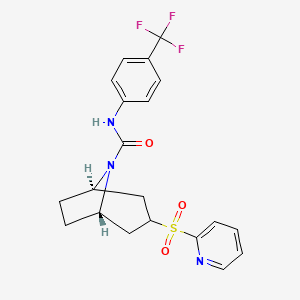
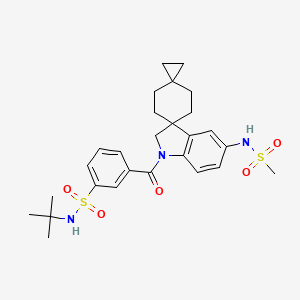
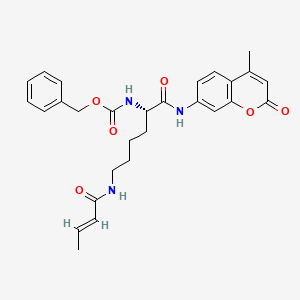
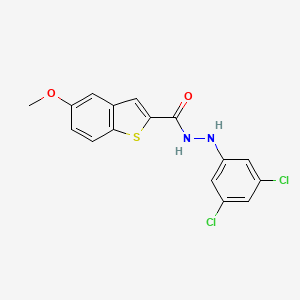
![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)

